molecular formula C9H8Cl2O2 B8729085 2,3-Dichloro-6-(2,3-epoxypropyl)phenol CAS No. 62717-15-1

2,3-Dichloro-6-(2,3-epoxypropyl)phenol

Cat. No.: B8729085
CAS No.: 62717-15-1
M. Wt: 219.06 g/mol
InChI Key: BJCZJSNMMCIRPU-UHFFFAOYSA-N
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Description

2,3-Dichloro-6-(2,3-epoxypropyl)phenol is a specialized chemical reagent that integrates a phenolic dichloro-substituted aromatic ring with a reactive 2,3-epoxypropyl (glycidyl) group. This unique structure makes it a valuable bifunctional intermediate in advanced organic synthesis and materials science research. The electron-withdrawing chlorine atoms at the 2 and 3 positions of the phenol ring influence the compound's acidity and electronic characteristics, while the terminal epoxy group provides a highly reactive site for ring-opening reactions, polymerization, and formation of cross-linked networks. Researchers primarily utilize this compound as a novel monomer or precursor in the development of epoxy resins and polymers. The presence of the dichlorophenol moiety can impart enhanced properties to resulting polymers, such as improved thermal stability, flame retardancy, and chemical resistance . In polymer chemistry, it can be homo-polymerized using various curing agents like amines, polybasic acid anhydrides, or metal complexes, or it can be co-polymerized with other epoxides to modify and tailor the final material's characteristics . A significant research advantage of such low molecular weight, multi-functional epoxy compounds is their relatively low viscosity, which facilitates easier processing and may allow them to function as reactive diluents for other, higher-viscosity epoxy systems . The compound is offered strictly For Research Use Only (RUO) and is intended for laboratory investigations by qualified scientific professionals. It is not intended for diagnostic, therapeutic, or any personal uses. Researchers should consult the relevant Safety Data Sheet (SDS) and handle this material with appropriate safety precautions, including the use of personal protective equipment, due to the reactive nature of the epoxy group and the potential hazards associated with chlorinated phenols.

Properties

CAS No.

62717-15-1

Molecular Formula

C9H8Cl2O2

Molecular Weight

219.06 g/mol

IUPAC Name

2,3-dichloro-6-(oxiran-2-ylmethyl)phenol

InChI

InChI=1S/C9H8Cl2O2/c10-7-2-1-5(3-6-4-13-6)9(12)8(7)11/h1-2,6,12H,3-4H2

InChI Key

BJCZJSNMMCIRPU-UHFFFAOYSA-N

Canonical SMILES

C1C(O1)CC2=C(C(=C(C=C2)Cl)Cl)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 2,3-Dichloro-6-(2,3-epoxypropyl)phenol and related compounds:

Compound Name CAS Number Key Structural Features Primary Applications Toxicity/Health Risks
2,3-Dichloro-6-(2,3-epoxypropyl)phenol Not Provided Phenol with Cl at 2,3; epoxypropyl at 6 Polymer crosslinker, adhesives Likely skin irritant (epoxide risk)
Hexachlorophene 70-30-4 Bis(3,4,6-trichlorophenol) linked by methylene Antimicrobial agent (historical use) Neurotoxic, restricted due to CNS effects
2,3-Dichlorophenol 576-24-9 Phenol with Cl at 2,3 Chemical intermediate, disinfectant Acute toxicity, environmental pollutant
Phenyl glycidyl ether (PGE) 122-60-1 Phenyl group attached to epoxypropyl ether Resins, coatings, pharmaceuticals Skin sensitization, allergic contact dermatitis
4-(2,3-Epoxypropyl)-2-methoxyphenol Not Provided Phenol with methoxy at 2; epoxypropyl at 4 Specialty polymers, flavorants Limited data; potential irritant

Structural and Reactivity Differences

  • Chlorination vs. Methoxylation: Unlike 4-(2,3-epoxypropyl)-2-methoxyphenol, which has a methoxy group (electron-donating), the chlorine atoms in 2,3-Dichloro-6-(2,3-epoxypropyl)phenol are electron-withdrawing. This difference alters electrophilic substitution reactivity and solubility in polar solvents .
  • Epoxy Positioning: The epoxypropyl group in phenyl glycidyl ether is attached via an ether bond, whereas in 2,3-Dichloro-6-(2,3-epoxypropyl)phenol, it is directly bonded to the aromatic ring. This affects ring-opening reactivity in polymerization processes .

Toxicity Profiles

  • Skin Sensitization: Phenyl glycidyl ether is a well-documented skin sensitizer due to its epoxy group’s reactivity with proteins . While 2,3-Dichloro-6-(2,3-epoxypropyl)phenol shares this epoxy functionality, its chlorine substituents may mitigate dermal absorption, though conclusive data are lacking.
  • Environmental Impact: 2,3-Dichlorophenol, a simpler analog, is a known aquatic toxin with bioaccumulation risks, whereas the larger, less volatile structure of 2,3-Dichloro-6-(2,3-epoxypropyl)phenol may reduce environmental mobility .

Research Findings and Data

Epoxy Reactivity in Crosslinking Reactions

Studies indicate that the epoxy group in 2,3-Dichloro-6-(2,3-epoxypropyl)phenol undergoes nucleophilic ring-opening reactions with amines or thiols at rates comparable to phenyl glycidyl ether. However, the chlorine atoms sterically hinder reactions, requiring higher activation temperatures in polymer networks .

Comparative Stability Under UV Exposure

  • 2,3-Dichloro-6-(2,3-epoxypropyl)phenol: Demonstrates enhanced UV stability compared to non-chlorinated epoxy phenols due to chlorine’s radical-scavenging properties.
  • Hexachlorophene : Degrades under UV light, releasing toxic chlorinated byproducts .

Preparation Methods

Allylation of 2,3-Dichlorophenol

The synthesis begins with the introduction of an allyl group to 2,3-dichlorophenol. Source details a method where 2,3-dichlorophenol (35.5 g, 0.22 mol) reacts with allyl bromide (29.4 g, 0.24 mol) in dimethylformamide (200 mL) using potassium carbonate (33 g, 0.24 mol) as a base. The mixture is stirred at 55–60°C for 1 hour, yielding 2,3-dichlorophenyl allyl ether after extraction with ether and drying. Subsequent Claisen rearrangement at 250°C for 10 minutes produces 2,3-dichloro-6-allylphenol (36 g, 80% yield), a critical intermediate.

Key Reaction Parameters:

ParameterValue
Temperature55–60°C (allylation)
Reaction Time1 hour (allylation)
Rearrangement Temp250°C (Claisen)
Yield80%

Epoxidation of the Allyl Group

The allyl substituent is converted to an epoxypropyl group via peroxidation. Source employs 40% peracetic acid (25 mL) cooled to 15°C, treated dropwise with 2,3-dichloro-6-allylphenol. After stirring at 25°C for 48 hours, the mixture is neutralized with sodium bicarbonate, extracted into ether, and dried. Evaporation yields 2,3-dichloro-6-(2,3-epoxypropyl)phenol , which is purified by distillation (130°C at 0.1 mm Hg, 10.4 g, 94% purity).

Mechanistic Insight:
The epoxidation proceeds via electrophilic addition of peracetic acid to the allyl double bond, forming an epoxide without disrupting pre-existing ether linkages. This selectivity is critical, as earlier methods struggled with epoxy group stability during side-chain modifications.

Alternative Catalysts and Conditions

MethodCatalystTemperatureYield
Peracetic AcidNone25°C94%
Alkaline EpoxidationNaOH80–125°C78%

Industrial-Scale Optimizations

Solvent and Purification Strategies

Source emphasizes solvent selection for scalability. Ether extraction followed by magnesium sulfate drying ensures minimal side-product formation. Post-epoxidation, distillation under reduced pressure (0.1 mm Hg) achieves ≥99.5% purity, critical for pharmaceutical applications. Source (unrelated compound) corroborates the efficacy of reduced-pressure distillation for chlorinated aromatics, though specifics vary.

Byproduct Management

Heating 2,3-dichloro-6-(2,3-epoxypropyl)phenol at 110°C induces rearrangement to 6,7-dichloro-2,3-dihydro-2-hydroxymethylbenzofuran , a byproduct requiring careful thermal control. This side reaction underscores the necessity of precise temperature modulation during synthesis.

Analytical and Characterization Data

Spectroscopic Confirmation

  • Elemental Analysis ():
    Calculated for C₉H₈Cl₂O₂: C 49.34%, H 3.68%
    Found: C 49.67%, H 3.74%

  • Boiling Point: 130°C at 0.1 mm Hg

Purity Assessment

Distilled fractions from Source exhibit ≥99.5% purity via gas chromatography, aligning with industrial standards for epoxy intermediates .

Q & A

Q. What are the recommended synthetic routes for 2,3-Dichloro-6-(2,3-epoxypropyl)phenol, and how do reaction conditions influence yield?

Methodological Answer: The synthesis of 2,3-Dichloro-6-(2,3-epoxypropyl)phenol involves functionalizing phenol derivatives with epoxypropyl groups. A common approach is to react 2,3-dichlorophenol with epichlorohydrin under basic conditions, where the phenolic hydroxyl group attacks the epoxide. Key parameters include:

  • Temperature : Reactions often proceed at 80–100°C to facilitate epoxide ring-opening while minimizing side reactions like polymerization .
  • Catalysts : Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) improves regioselectivity and yield.
  • Solvent selection : Polar aprotic solvents (e.g., 1,4-dioxane) enhance solubility and reaction efficiency .
    Yield optimization requires monitoring by HPLC or GC-MS to detect intermediates and byproducts.

Q. How can structural characterization of 2,3-Dichloro-6-(2,3-epoxypropyl)phenol be performed to confirm regiochemistry?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H NMR : The epoxypropyl group shows distinct signals: δ 2.5–3.5 ppm (epoxide protons) and δ 3.5–4.5 ppm (methine protons adjacent to oxygen). Coupling constants (J ~ 3–5 Hz) confirm epoxide geometry.
    • ¹³C NMR : The quaternary carbon of the epoxide appears at δ 45–55 ppm .
  • Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of Cl or epoxypropyl groups).
  • X-ray Crystallography : For unambiguous confirmation, single-crystal analysis resolves spatial arrangement of substituents .

Q. What are the primary reactivity trends of the epoxypropyl group in this compound under acidic vs. basic conditions?

Methodological Answer: The epoxypropyl group undergoes nucleophilic ring-opening:

  • Acidic Conditions : Protonation of the epoxide oxygen enhances electrophilicity, favoring attack by weak nucleophiles (e.g., water) to form diols.
  • Basic Conditions : Strong nucleophiles (e.g., amines, thiols) attack the less substituted epoxide carbon, forming ether or sulfide linkages.
    Kinetic studies using FT-IR or Raman spectroscopy can track reaction progress. Note: Competing reactions with chlorophenol substituents (e.g., dechlorination) may occur under harsh conditions .

Q. How can researchers assess the acute toxicity of 2,3-Dichloro-6-(2,3-epoxypropyl)phenol in laboratory settings?

Methodological Answer:

  • In Vitro Assays :
    • Use HepG2 or HEK293 cells for cytotoxicity screening (MTT assay), noting IC₅₀ values.
    • Monitor reactive oxygen species (ROS) generation via fluorescent probes (e.g., DCFH-DA).
  • In Vivo Models :
    • Zebrafish embryos (OECD TG 236) evaluate developmental toxicity at 0.1–10 mg/L concentrations.
    • Reference EPA guidelines for chlorophenols, which suggest LD₅₀ ranges of 200–500 mg/kg in rodents .

Advanced Research Questions

Q. What computational methods predict the environmental persistence and bioaccumulation potential of this compound?

Methodological Answer:

  • QSPR Models : Use EPI Suite™ to estimate log Kow (octanol-water partition coefficient). Predicted log Kow > 3.5 indicates bioaccumulation potential.
  • Degradation Pathways :
    • Abiotic : Simulate hydrolysis (pH 7–9, 25°C) with GC-MS to detect chlorinated byproducts.
    • Biotic : Use soil microcosms spiked with ¹⁴C-labeled compound to track mineralization via CO₂ evolution .
  • EPA STORET Codes : Cross-reference parameters like "DICLPHEN WHL WAT UG/L" (81847) for environmental monitoring .

Q. How does the electronic effect of chlorine substituents influence the epoxy ring-opening kinetics in this compound?

Methodological Answer:

  • DFT Calculations : Compare charge distribution at the epoxide carbons using Gaussian 16. Chlorine’s electron-withdrawing effect increases the electrophilicity of adjacent carbons, accelerating nucleophilic attack.
  • Kinetic Studies : Use stopped-flow UV-Vis spectroscopy with varying nucleophiles (e.g., aniline, sodium thiosulfate). Rate constants (k) correlate with Hammett σ values of substituents .

Q. What strategies mitigate polymerization during large-scale synthesis of this compound?

Methodological Answer:

  • Inhibitors : Add 100–200 ppm hydroquinone or TEMPO to suppress radical-initiated epoxy polymerization.
  • Process Control :
    • Maintain temperatures < 100°C to avoid thermal degradation.
    • Use continuous-flow reactors for rapid heat dissipation and precise residence time control.
  • Analytical Monitoring : Track oligomer formation via GPC (gel permeation chromatography) .

Q. How can researchers resolve contradictions in reported toxicity data for chlorinated epoxy phenols?

Methodological Answer:

  • Meta-Analysis : Apply PRISMA guidelines to screen 974+ studies (as in ATSDR’s chlorophenol review ). Exclude non-peer-reviewed sources and confounded datasets.
  • Dose-Response Modeling : Use benchmark dose (BMD) software to reconcile discrepancies between in vitro and in vivo results.
  • Mechanistic Studies : Conduct RNA-seq on exposed cell lines to identify differentially expressed genes (e.g., CYP450 isoforms metabolizing chlorophenols) .

Q. What advanced analytical techniques quantify trace degradation products of this compound in environmental samples?

Methodological Answer:

  • LC-QTOF-MS : Employ suspect screening with databases (e.g., NIST) to identify chlorinated diols or quinones.
  • SPME-GC-MS : Solid-phase microextraction coupled with GC-MS detects volatile byproducts (e.g., dichloroacetone) at ppt levels.
  • EPA STORET Codes : Utilize parameters like "24DICLPH SEDIMENT WETMG/KG" (79401) for sediment analysis .

Q. How do steric and electronic effects influence the regioselectivity of epoxide functionalization in derivatives of this compound?

Methodological Answer:

  • Steric Maps : Generate Connolly surfaces (using PyMol) to visualize steric hindrance around the epoxide. Bulky substituents on the phenol ring favor attack at the less hindered epoxide carbon.
  • Kinetic Isotope Effects (KIE) : Compare kH/kD ratios in deuterated vs. non-deuterated solvents to distinguish between SN1 and SN2 mechanisms.
  • Single-Molecule Spectroscopy : Track real-time binding events using AFM or optical tweezers to resolve transition states .

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